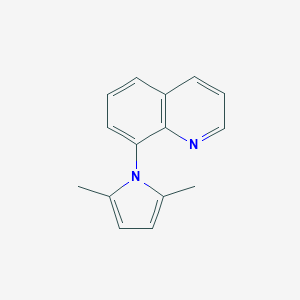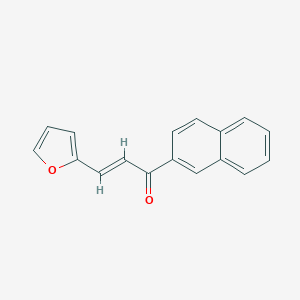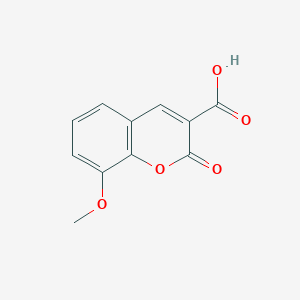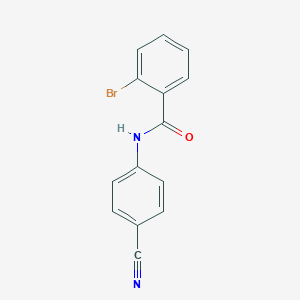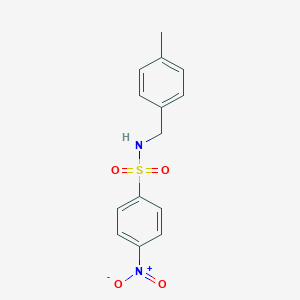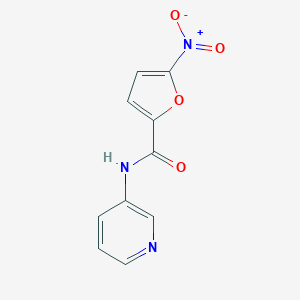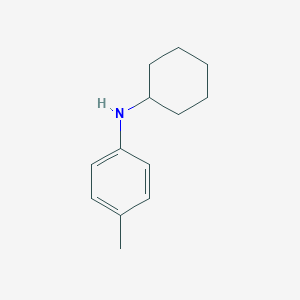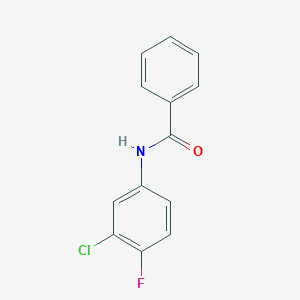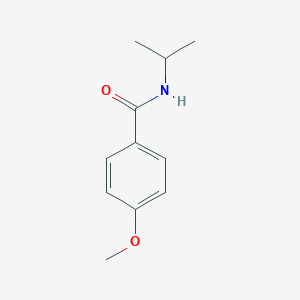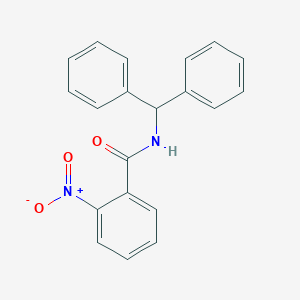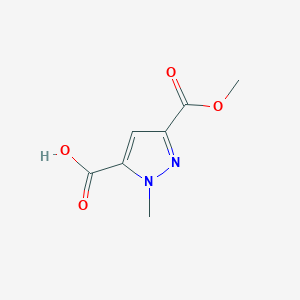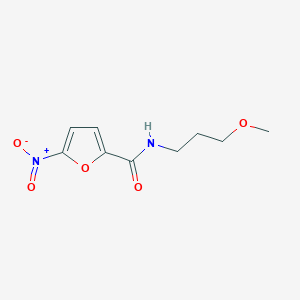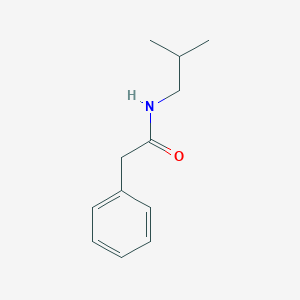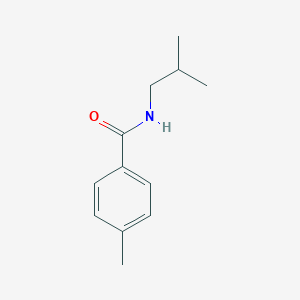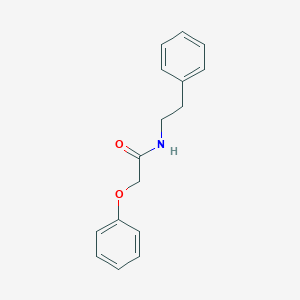
2-phenoxy-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-phenylethyl)acetamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s to enhance cognitive function and improve physical performance. Phenylpiracetam has been shown to have a wide range of effects on the brain, including improving memory, concentration, and learning ability.
Mécanisme D'action
The exact mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam is not fully understood. However, it is believed to work by enhancing the activity of neurotransmitters in the brain, such as acetylcholine and dopamine. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its cognitive-enhancing effects.
Effets Biochimiques Et Physiologiques
2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenoxy-N-(2-phenylethyl)acetamidetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which makes it a useful tool for studying cognitive function and neurological disorders. However, 2-phenoxy-N-(2-phenylethyl)acetamidetam has several limitations for lab experiments. It has a short half-life and may require multiple dosages to achieve a desired effect. Additionally, 2-phenoxy-N-(2-phenylethyl)acetamidetam may have side effects, such as insomnia and anxiety, which may interfere with experimental results.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-(2-phenylethyl)acetamidetam. One area of research is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its effects on physical performance, including endurance and resistance to fatigue. Additionally, further studies are needed to fully understand the mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam and to identify any potential side effects or safety concerns.
Méthodes De Synthèse
2-phenoxy-N-(2-phenylethyl)acetamidetam is synthesized from Piracetam, which is a well-known nootropic drug. Piracetam is modified by adding a phenyl group to the molecule, which enhances its potency and bioavailability. The synthesis method involves several steps, including the reaction of 2-oxo-pyrrolidine with bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-phenoxy-N-(2-phenylethyl)acetamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning ability in animal and human studies. 2-phenoxy-N-(2-phenylethyl)acetamidetam has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its effects on physical performance, including endurance and resistance to fatigue.
Propriétés
Numéro CAS |
18861-16-0 |
|---|---|
Nom du produit |
2-phenoxy-N-(2-phenylethyl)acetamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
Clé InChI |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
Autres numéros CAS |
18861-16-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



